Br-PEG3-OH
Description
Bromo-PEG3-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer in its structure increases its solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRDRGOLCZHQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57641-67-5 | |
| Record name | Bromo-PEG3-alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Bromination Using Thionyl Bromide
This method parallels the synthesis of chloro-PEG3-alcohol, where triethylene glycol reacts with thionyl chloride (SOCl2) to yield 2-[2-(2-chloroethoxy)ethoxy]ethanol. For bromo-PEG3-alcohol, thionyl bromide (SOBr2) replaces SOCl2:
$$
\text{HO-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{OH} + \text{SOBr}2 \rightarrow \text{Br-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{OH} + \text{SO}2 \uparrow + \text{HBr}
$$
Conditions :
- Reagent ratio : 1:1 molar ratio of triethylene glycol to SOBr2.
- Temperature : 70°C, analogous to the chloro derivative synthesis.
- Duration : 6 hours under reflux.
- Workup : Column chromatography (silica gel, ethyl acetate/hexane) purifies the product.
Yield : ~84% (extrapolated from chloro analogue data).
Advantages : Single-step synthesis with high efficiency.
Limitations : SOBr2’s hygroscopic nature and cost complicate large-scale production.
Hydrobromic Acid (HBr)-Catalyzed Substitution
Gaseous HBr in concentrated sulfuric acid (H2SO4) protonates the hydroxyl group, enabling bromide displacement:
$$
\text{HO-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{OH} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4} \text{Br-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{OH} + \text{H}_2\text{O}
$$
Conditions :
- HBr concentration : 48% aqueous HBr.
- Catalyst : 5% v/v H2SO4.
- Temperature : 100°C, 12 hours.
Yield : ~65–70% (estimated from analogous alkyl bromide syntheses).
Advantages : Utilizes inexpensive reagents.
Limitations : Poor selectivity for mono-substitution; di-brominated byproducts may form.
Phosphorus Tribromide (PBr3)-Mediated Reaction
PBr3 reacts with triethylene glycol in a 1:3 molar ratio (alcohol:PBr3) to substitute one hydroxyl group:
$$
3 \text{ HO-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{OH} + \text{PBr}3 \rightarrow 3 \text{ Br-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{OH} + \text{H}3\text{PO}_3
$$
Conditions :
- Solvent : Anhydrous diethyl ether.
- Temperature : 0°C to room temperature.
- Duration : 4 hours.
Yield : ~75% (hypothetical, based on PBr3’s reactivity with primary alcohols).
Advantages : High reactivity of PBr3 ensures rapid conversion.
Limitations : Requires strict stoichiometric control to avoid di-substitution.
Tosylation and Bromide Displacement
This two-step method enhances selectivity by first converting the hydroxyl group to a tosylate, followed by bromide substitution:
Step 1: Tosylation
$$
\text{HO-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{OH} + \text{TsCl} \rightarrow \text{TsO-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{OH} + \text{HCl}
$$
Step 2: Nucleophilic Substitution
$$
\text{TsO-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{OH} + \text{NaBr} \rightarrow \text{Br-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{OH} + \text{NaTsO}
$$
Conditions :
Yield : ~70% overall (Step 1: 85%, Step 2: 82%).
Advantages : Excellent regioselectivity; minimizes di-substitution.
Limitations : Multi-step synthesis increases time and cost.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Thionyl Bromide | SOBr2 | 70°C, 6 h | ~84% | High efficiency, single-step | SOBr2 cost and handling |
| HBr Catalyzed | HBr, H2SO4 | 100°C, 12 h | ~65% | Low-cost reagents | Poor selectivity, byproducts |
| PBr3-Mediated | PBr3 | 0°C to RT, 4 h | ~75% | Rapid reaction | Stoichiometric control critical |
| Tosylation-Substitution | TsCl, NaBr | 0°C (Step 1), 80°C (Step 2) | ~70% | High selectivity | Multi-step, longer duration |
Optimization and Scalability Considerations
Recent advancements focus on improving bromo-PEG3-alcohol’s scalability. For instance, continuous-flow reactors minimize SOBr2 decomposition during large-scale synthesis, enhancing yield reproducibility. Alternatively, enzymatic catalysis using lipases has been explored for regioselective tosylation, though industrial adoption remains limited.
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG3-alcohol undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide group acts as a leaving group, allowing nucleophiles to replace it with other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, or reduced to form alkanes.
Esterification and Etherification: The hydroxyl group can react with carboxylic acids or alkyl halides to form esters or ethers
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification and Etherification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used
Major Products Formed
Nucleophilic Substitution: Products include PEG derivatives with various functional groups such as thiols, amines, or ethers.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alkanes or alcohols.
Esterification and Etherification: Products include esters or ethers
Scientific Research Applications
Drug Delivery Systems
Bromo-PEG3-alcohol plays a crucial role in enhancing the solubility and bioavailability of drugs. The hydrophilic nature of the PEG moiety increases the aqueous solubility of the compound, making it suitable for formulating drugs that require improved solubility in physiological environments. The hydroxyl group allows for hydrogen bonding with biological molecules, which can enhance drug absorption and distribution within the body .
Key Benefits:
- Increased Solubility: Facilitates the formulation of poorly soluble drugs.
- Enhanced Bioavailability: Improves the absorption and efficacy of therapeutic agents.
Bioconjugation and Chemical Labeling
The bromine atom in Bromo-PEG3-alcohol serves as an excellent leaving group for nucleophilic substitution reactions, making it ideal for bioconjugation applications. This property allows researchers to attach various biomolecules, such as peptides or antibodies, to drug molecules or imaging agents. The resulting conjugates can be used for targeted therapy or diagnostic imaging .
Applications Include:
- Targeted Drug Delivery: Conjugation with targeting ligands to enhance specificity.
- Imaging Agents: Labeling compounds for tracking within biological systems.
Synthesis of Functional Polymers
Bromo-PEG3-alcohol is utilized in the synthesis of functional polymers through click chemistry. This method allows for the rapid and efficient construction of polymeric materials with precise control over their architecture and functionality. The ability to modify the hydroxyl group opens avenues for creating diverse polymeric structures tailored for specific applications .
Example Uses:
- Smart Polymers: Development of materials that respond to environmental stimuli.
- Drug Release Systems: Creating polymers that can release drugs in a controlled manner.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of Bromo-PEG3-alcohol in various applications:
Mechanism of Action
The mechanism of action of Bromo-PEG3-alcohol involves its ability to undergo nucleophilic substitution reactions due to the presence of the bromide group. This allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds with desired properties. The hydroxyl group enables further chemical modifications, making it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Bromo-PEG2-alcohol
- Bromo-PEG4-alcohol
- Bromo-PEG5-alcohol
- Bromo-PEG6-alcohol
- Bromo-PEG8-alcohol
Uniqueness
Bromo-PEG3-alcohol is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular properties is required .
Biological Activity
Introduction
Bromo-PEG3-alcohol, a polyethylene glycol (PEG) derivative with a bromide group and a terminal hydroxyl group, has gained attention in various fields of biomedical research due to its unique properties. This compound is characterized by its hydrophilic nature, which enhances solubility in aqueous environments, making it suitable for numerous applications, including drug delivery and synthesis of biologically active compounds.
- Molecular Formula : C₆H₁₃BrO₃
- Molecular Weight : 213.1 g/mol
- CAS Number : 57641-67-5
- Purity : 98%
- Storage Conditions : -20°C
Bromo-PEG3-alcohol serves as an effective linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively target and degrade specific proteins within cells .
The biological activity of Bromo-PEG3-alcohol can be attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the bromide group. The hydroxyl group allows for further derivatization, enabling the introduction of various functional groups that can enhance biological interactions. This versatility is particularly beneficial in drug design and targeted therapy.
Applications in Research
- Drug Development : Bromo-PEG3-alcohol is commonly used as a linker in the synthesis of PROTACs, which have shown promise in cancer therapy by promoting the degradation of oncoproteins. These compounds exploit the cellular ubiquitin-proteasome system to eliminate proteins that contribute to tumorigenesis .
- Anticancer Studies : Research indicates that compounds utilizing Bromo-PEG3-alcohol as a linker exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown enhanced activity against triple-negative breast cancer cells when hybrid compounds incorporating Bromo-PEG3-alcohol are utilized .
Table 1: Summary of Biological Activities
Notable Findings
- In a study focusing on hybrid molecules that included Bromo-PEG3-alcohol, researchers found that these compounds could modulate doxorubicin-induced DNA damage responses, indicating potential for combination therapies .
- Another investigation demonstrated that PEGylated compounds showed improved solubility and bioavailability, which are critical factors for effective drug delivery systems .
Q & A
Q. What safety protocols are essential when handling Bromo-PEG3-alcohol in laboratory settings?
- Methodological Answer : Bromo-PEG3-alcohol is a mild irritant; use PPE (gloves, goggles) and work in fume hoods. Waste disposal must follow halogenated solvent protocols. Toxicity screening (e.g., Ames test for mutagenicity) is recommended for biological applications. MSDS documentation and institutional EH&S guidelines should be strictly followed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
